Technical Guide: Azido-PEG4-TFP Ester for Bioconjugation
Technical Guide: Azido-PEG4-TFP Ester for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Azido-PEG4-TFP ester, a heterobifunctional crosslinker, detailing its chemical properties, applications in bioconjugation, and comprehensive experimental protocols.
Core Concepts
Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile tool in bioconjugation and drug development. It features two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP ester readily reacts with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[1][2][3][4] The azide group enables covalent linkage to alkyne- or cyclooctyne-containing molecules through "click chemistry," a set of highly efficient and specific reactions.[5][6] The PEG4 spacer enhances the water solubility of the molecule and its conjugates.[6]
Data Presentation
The following table summarizes the key quantitative data for Azido-PEG4-TFP ester:
| Property | Value | References |
| Molecular Weight | 439.36 g/mol (often rounded to 439.4 g/mol ) | [1][5][7] |
| Chemical Formula | C₁₇H₂₁F₄N₃O₆ | [1][7] |
| CAS Number | 1807505-33-4 | [1][7] |
| Purity | Typically >90% or >95% | [5][7] |
| Storage Conditions | -20°C, desiccated | [1][7] |
| Solubility | Soluble in DMSO, DMF, ACN, MeOH, THF, Ethyl acetate, DCM | [1][6] |
Experimental Protocols
The use of Azido-PEG4-TFP ester typically involves a two-step process: (1) modification of an amine-containing biomolecule with the TFP ester and (2) subsequent conjugation of an alkyne-containing molecule to the newly introduced azide group via click chemistry.
Part 1: Amine-Reactive Labeling with TFP Ester
This protocol describes the general procedure for labeling a protein with Azido-PEG4-TFP ester.
Materials:
-
Protein of interest (at a concentration of 1-5 mg/mL)
-
Azido-PEG4-TFP ester
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS at pH 7.5-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction.[8]
-
Prepare TFP Ester Stock Solution: Immediately before use, dissolve the Azido-PEG4-TFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The TFP ester is moisture-sensitive and can hydrolyze in aqueous solutions.[8]
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the Azido-PEG4-TFP ester stock solution to the protein solution while gently vortexing.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted Azido-PEG4-TFP ester and quenching buffer components from the azide-modified protein using a suitable method such as dialysis or spin desalting columns.
Part 2: Azide-Alkyne Click Chemistry Conjugation
The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
If using a ligand, pre-mix the CuSO₄ and ligand.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (a 1.5 to 10-fold molar excess of the alkyne is often used).
-
Add the copper(II) sulfate to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times.
-
Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove the copper catalyst and excess reagents.
This method is preferred for applications in living systems due to the absence of a cytotoxic copper catalyst.[10]
Materials:
-
Azide-modified protein
-
DBCO (Dibenzocyclooctyne)-containing molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-containing molecule in a suitable solvent like DMSO.
-
Conjugation Reaction:
-
Combine the azide-modified protein and the DBCO-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess of the DBCO reagent can be used to drive the reaction.[7]
-
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or for longer periods (12-24 hours) at 4°C.[8]
-
Purification: Purify the final conjugate using a suitable method to remove any unreacted DBCO-containing molecule.
Mandatory Visualization
The following diagrams illustrate the key chemical reactions and the experimental workflow described in this guide.
Caption: Experimental workflow for a two-step bioconjugation using Azido-PEG4-TFP ester.
Caption: Chemical reactions of TFP ester aminolysis followed by CuAAC click chemistry.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
